Cu-BTC
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Overview
Description
Synthesis Analysis
Cu-BTC can be synthesized using a solvothermal method . In one study, a series of isostructural mixed-metal metal–organic frameworks (MM-MOFs) of 1,3,5-benzenetricarboxylate (BTC), M-Cu-BTC, where M = Zn 2+, Ni 2+, Co 2+, and Fe 2+ were synthesized using the post-synthetic exchange (PSE) method with metal ions .
Molecular Structure Analysis
The structure of MOFs can be controlled effectively to achieve appropriate geometric size and specific chemical functionality by varying the types of organic ligands and metal ions . The cage system of the framework can be exploited to enhance adsorption of small gases .
Chemical Reactions Analysis
This compound has been shown to be an efficient heterogeneous catalyst for the generation of 1,8-dioxo-octa-hydro xanthene derivatives, which are valuable synthetic targets for the pharmaceutical industry . The this compound used to catalyze the reaction under continuous flow was confirmed to be stable throughout this process .
Scientific Research Applications
Catalytic Applications
Cu-BTC has shown remarkable catalytic properties in various chemical reactions. For instance, it has been used as an efficient catalyst for the chemical reduction of nitrophenol to aminophenol, demonstrating high yield and effectiveness (Kumar, Senthil Kumar, & Kulandainathan, 2013). Furthermore, this compound's ability to facilitate redox reactions through facile Cu^2+/Cu^+ interchange has been documented, revealing its versatility in catalytic applications (Szanyi et al., 2012).
Enhancement of Stability and Adsorption
Research has focused on enhancing the stability of this compound in the presence of water for its application in gas adsorption and separation. A notable strategy involves the incorporation of activated carbon into this compound, resulting in a composite material with improved water stability and enhanced adsorption properties for substances like n-hexane vapor (Li et al., 2019).
Nanocatalysis
This compound has been used as a precursor for the synthesis of copper nanoparticles (NPs), which are then employed in catalysis, demonstrating its utility in nanocatalysis. The synthesized copper NPs exhibit excellent catalytic activity and are compatible with various substrates, highlighting this compound's role in the development of new catalytic systems (Mohan et al., 2015).
Pollutant Adsorption
This compound has been applied for the adsorption of harmful substances from aqueous solutions, such as hexavalent chromium, showcasing its potential in environmental cleanup and water treatment (Maleki et al., 2015). Its high surface area and porosity make it an excellent material for capturing pollutants.
Electrochemical Sensing
The integration of this compound with other materials, like graphene, has led to the development of highly sensitive electrochemical sensors. These composite materials exhibit enhanced electrochemical activity and sensitivity, suitable for the detection of various biomolecules and pollutants (Li et al., 2019).
Mechanism of Action
Target of Action
Cu-BTC, also known as HKUST-1, is a type of Metal-Organic Framework (MOF) that consists of Cu^2+ ions coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers . The primary targets of this compound are the Cu^2+ ions of the copper paddlewheel units in the MOF . These Cu^2+ ions play a crucial role in the adsorption and catalytic processes that this compound is often used for .
Mode of Action
The interaction of this compound with its targets involves the adsorption of molecules onto the Cu^2+ ions of the copper paddlewheel units . For example, in the case of hydrogen adsorption, the H2 molecules initially bind onto the Cu^2+ ions . Similarly, for CO2 adsorption, more adsorption sites including unsaturated metal centers and N atoms contribute to an increased CO2 adsorption capacity .
Biochemical Pathways
This compound affects several biochemical pathways, primarily related to gas adsorption and catalysis. For instance, it has been used for the adsorption of CO2 and H2 . The adsorption of these gases onto this compound can lead to various downstream effects, such as the conversion of CO2 into value-added carbon compounds .
Pharmacokinetics
The specific surface area, pore volume, and the presence of adsorption sites including unsaturated metal centers and N atoms can impact the adsorption capacity of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the adsorption of gases and their subsequent conversion or removal. For instance, this compound has been shown to have a high NO removal rate and good stability under the condition of SO2 . Moreover, the CO2 adsorption capacity of this compound increased significantly due to more adsorption sites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the CO2 adsorption capacity of this compound can be enhanced at room temperature . Additionally, the synthesis conditions, such as temperature, molar ratio, and time, can influence the structure and, consequently, the adsorption properties of this compound .
Safety and Hazards
Future Directions
The design of hetero-bimetallic MOFs with considerably improved water resistance and extended applicability for environmental remediation processes is a promising future direction . Additionally, the development of higher-performance materials in applications such as filtration, gas storage, and flue gas scrubbing, among many others, is another potential future direction .
Biochemical Analysis
Biochemical Properties
Cu-BTC has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used as a carrier for the antibacterial agent chlorhexidine . The antibacterial properties of this compound, chlorhexidine, and the combination of both were investigated against Gram-positive and Gram-negative bacteria .
Cellular Effects
Its antibacterial properties suggest that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability and long-term effects on cellular function . For instance, this compound revealed significantly higher catalytic efficacy under certain conditions like high pH, extreme temperature, and high salt conditions .
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cu-BTC involves the reaction of copper ions with benzene-1,3,5-tricarboxylic acid (BTC) in the presence of a solvent.", "Starting Materials": [ "Copper nitrate", "Benzene-1,3,5-tricarboxylic acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve copper nitrate and benzene-1,3,5-tricarboxylic acid in the solvent to form a clear solution.", "Heat the solution to a specific temperature (e.g. 80°C) and maintain it for a certain period of time (e.g. 24 hours) to allow the reaction to occur.", "Cool the solution to room temperature and filter the resulting solid product.", "Wash the solid product with the solvent to remove any impurities.", "Dry the product in an oven at a specific temperature (e.g. 120°C) for a certain period of time (e.g. 12 hours) to obtain Cu-BTC." ] } | |
CAS No. |
51937-85-0 |
Molecular Formula |
C18H6Cu2O12-2 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
dicopper;benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/2C9H6O6.2Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;/q;;2*+2/p-6 |
InChI Key |
JMHFTDFPRQWUAN-UHFFFAOYSA-H |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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